Carbonyl-iron

CAS No.:

Cat. No.: VC14503133

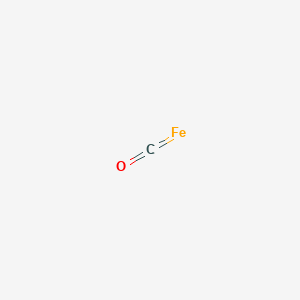

Molecular Formula: CFeO

Molecular Weight: 83.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CFeO |

|---|---|

| Molecular Weight | 83.85 g/mol |

| Standard InChI | InChI=1S/CO.Fe/c1-2; |

| Standard InChI Key | SVMGVNXXUVNGRK-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)=[Fe] |

Introduction

Synthesis and Production Methodologies

Industrial-Scale Synthesis

Industrial production of Fe(CO)₅ involves reacting finely divided iron with carbon monoxide at elevated temperatures (150°C) and pressures (175 atm) . The resulting liquid is distilled to isolate Fe(CO)₅, which is subsequently decomposed in controlled atmospheres to yield metallic iron. Modern facilities utilize copper-silver alloy reactors to withstand corrosive intermediates .

Table 1: Key Parameters in Carbonyl Iron Production

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Temperature (°C) | 150–300 | 200–250 |

| Pressure (atm) | 175 | 1–5 |

| Particle Size (nm) | 50–500 | 20–200 |

| Purity (%) | 98–99.9 | 99.5–99.99 |

Emerging Techniques

Recent advancements include carrier gas-induced flow pyrolysis, which enables the fabrication of fibrous CIP with aspect ratios >20 . This method optimizes electromagnetic properties by aligning nanocrystalline grains along the fiber axis, achieving reflection losses of −58.1 dB at 13.8 GHz . Additive manufacturing techniques also leverage CIP’s flowability for 3D-printed soft magnetic composites (SMCs) in electric vehicle motors .

Physical and Chemical Properties

Magnetic and Electromagnetic Behavior

Carbonyl iron’s high saturation magnetization (∼2.15 T) and low coercivity make it indispensable in high-frequency electronics. Fibrous CIP exhibits enhanced magnetic anisotropy due to shape anisotropy, outperforming granular variants in microwave absorption .

Thermal and Mechanical Stability

Decomposition of Fe(CO)₅ is endothermic (ΔH = +98 kJ/mol), with secondary exothermic reactions (2CO → C + CO₂) contributing to carbon deposition on particle surfaces . This carbon layer enhances oxidative stability, allowing CIP to withstand temperatures up to 600°C without significant degradation .

Applications in Industry and Technology

Electronics and Telecommunications

CIP dominates the production of inductive components (e.g., transformers, choke coils) due to its low eddy current losses. Market projections estimate the CIP market will reach $375 million by 2032, driven by 5G infrastructure and miniaturized electronics .

Defense and Aerospace

Radar-absorbing materials (RAMs) incorporating CIP fibers achieve broadband absorption (8–18 GHz), critical for stealth aircraft. The U.S. Department of Defense accounts for 12% of global CIP consumption .

Biomedical and Nutritional Applications

Iron Deficiency Anemia (IDA) Therapy

A landmark randomized trial demonstrated that 45 mg/day of carbonyl iron for 8 weeks reduced iron deficiency prevalence from 78% to 51.9% in female blood donors, with mean hemoglobin increasing by 4.6 g/L . CIP’s high bioavailability stems from its large surface area, enabling efficient intestinal absorption .

Global Market Trends and Economic Impact

Regional Production Shifts

China now produces 45% of global CIP, challenging traditional leaders like BASF (Germany) and Vale (Canada). Jinchuan Group’s expansion has doubled China’s capacity since 2020 .

Table 2: Carbonyl Iron Powder Market Dynamics (2024–2032)

| Metric | 2024 Estimate | 2032 Projection | CAGR |

|---|---|---|---|

| Market Value (USD Million) | 250 | 375 | 5.1% |

| Asia-Pacific Share (%) | 48 | 55 | — |

| Additive Manufacturing (%) | 15 | 28 | — |

Future Research Directions

Sustainable Production Methods

Researchers are exploring plasma-assisted decomposition to reduce energy consumption by 40% while minimizing CO emissions .

Nano-Bio Hybrids

Preliminary studies indicate CIP-functionalized nanoparticles enhance MRI contrast (r₂ relaxivity = 450 mM⁻¹s⁻¹), rivaling gadolinium-based agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume